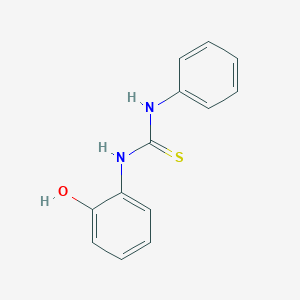

1-(2-hydroxyphenyl)-3-phenylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyphenyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h1-9,16H,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOHACLBKAAZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351566 | |

| Record name | Thiourea, N-(2-hydroxyphenyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17073-34-6 | |

| Record name | Carbanilide, 2-hydroxythio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(2-hydroxyphenyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Crystal Structure Analysis of Phenylthiourea Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of phenylthiourea derivatives, with a specific focus on methodologies and data interpretation relevant to drug discovery and materials science. Due to the absence of publicly available crystallographic data for 1-(2-hydroxyphenyl)-3-phenylthiourea, this document utilizes the detailed structural analysis of a closely related analogue, 1-(2-nitrophenyl)-3-phenylthiourea, as a representative case study. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed, along with a presentation of the crystallographic data in a structured format. Furthermore, this guide illustrates the experimental workflow and key molecular interactions using Graphviz diagrams, providing a clear visual representation of the scientific process and structural features.

Introduction

Thiourea derivatives are a versatile class of organic compounds known for their wide range of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[1] Their therapeutic potential is often linked to their specific three-dimensional structures and their ability to form hydrogen bonds and coordinate with metal ions.[2] X-ray crystallography is the definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

While the crystal structure for this compound is not currently available in open-access databases[3], the analysis of analogous structures provides valuable insights into the conformational properties and packing motifs of this class of compounds. This guide will use the crystal structure of 1-(2-nitrophenyl)-3-phenylthiourea as a primary example to illustrate the principles of crystal structure analysis.[4]

Experimental Protocols

The determination of a crystal structure involves a multi-step process, from the synthesis of the compound to the final refinement of the crystallographic model.

The synthesis of the title compound analogue was achieved through the reaction of 2-nitrobenzenamine with 1-isothiocyanatobenzene.[4]

-

Materials: 2-nitrobenzenamine (0.05 mol), potassium hydroxide (KOH) (0.15 mol), 1-isothiocyanatobenzene (0.05 mol), ethanol (40 ml), acetone.

-

Procedure:

-

2-nitrobenzenamine (0.05 mol), KOH (0.15 mol), and 1-isothiocyanatobenzene (0.05 mol) were combined in an ethanol solution (40 ml).

-

The reaction mixture was stirred at room temperature.

-

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a 1:1 (v/v) mixture of ethanol and acetone at room temperature.[4]

-

A general method for synthesizing phenylthiourea derivatives involves the reaction of an aniline with ammonium thiocyanate in the presence of an acid, followed by heating.[5] Microwave-assisted synthesis can also be employed to improve yields and reduce reaction times.[5]

The single-crystal X-ray diffraction data for 1-(2-nitrophenyl)-3-phenylthiourea was collected using an Enraf–Nonius CAD-4 diffractometer.[4]

-

Data Collection:

-

Structure Solution and Refinement:

Data Presentation

The crystallographic data for 1-(2-nitrophenyl)-3-phenylthiourea is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details [4]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁N₃O₂S |

| Formula Weight | 273.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3110 (15) |

| b (Å) | 24.113 (5) |

| c (Å) | 7.4320 (15) |

| β (°) | 90.22 (3) |

| Volume (ų) | 1310.2 (5) |

| Z | 4 |

| Density (calculated) | 1.386 Mg m⁻³ |

| Absorption Coefficient (μ) | 0.25 mm⁻¹ |

| Temperature (K) | 293 (2) |

| R[F² > 2σ(F²)] | 0.045 |

| wR(F²) | 0.132 |

| Goodness-of-fit (S) | 1.09 |

Table 2: Selected Bond Lengths and Angles [4]

| Bond | Length (Å) | Angle | Angle (°) |

| C7—S1 | 1.686 (2) | S1—C7—N2—C8 | -1.31 |

| N1—C7—N2—C8 | -179.19 |

Table 3: Hydrogen Bond Geometry [4]

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1A···S1ⁱ | 0.86 | 2.56 | 3.3744 (19) | 158 |

| C3—H3A···S1ⁱⁱ | 0.93 | 2.84 | 3.725 (3) | 159 |

Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) x+1, y, z

Structural Analysis and Molecular Interactions

In the crystal structure of 1-(2-nitrophenyl)-3-phenylthiourea, the C7—S1 bond length of 1.686 (2) Å suggests a significant double-bond character.[4] The thiourea plane and the two phenyl rings are not coplanar. The dihedral angles between the thiourea plane and the phenyl rings are 61.9° and 31.0°, while the dihedral angle between the two phenyl rings is 78.1°.[4]

The crystal packing is stabilized by weak intermolecular N—H···S and C—H···S hydrogen bonding interactions.[4] These interactions are crucial in the formation of the supramolecular architecture.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key molecular interactions.

References

Spectroscopic properties (NMR, IR, UV-Vis) of 1-(2-hydroxyphenyl)-3-phenylthiourea

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-hydroxyphenyl)-3-phenylthiourea, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a detailed analysis based on established knowledge of thiourea derivatives and spectroscopic data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular structure characterized by a central thiourea moiety linking a phenyl group and a 2-hydroxyphenyl group. This arrangement of functional groups gives rise to a distinct spectroscopic signature that can be elucidated using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Formula: C₁₃H₁₂N₂OS

Molecular Weight: 244.31 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl and 2-hydroxyphenyl rings, as well as the N-H and O-H protons. The aromatic protons typically appear in the downfield region of the spectrum.[1]

Table 1: Representative ¹H NMR Data of Analogous Thiourea Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |

| 1-Phenyl-2-thiourea[2] | DMSO-d₆ | 9.70 (s, 1H, NH), 7.402 (d, 2H, Ar-H), 7.329 (t, 2H, Ar-H), 7.122 (t, 1H, Ar-H) |

Note: The presence of the hydroxyl group in this compound would introduce additional signals and may cause shifts in the aromatic proton signals compared to 1-phenyl-2-thiourea.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The most deshielded carbon is typically the thiocarbonyl (C=S) carbon.

Table 2: Representative ¹³C NMR Data of an Analogous Thiourea Compound

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea[3] | CDCl₃ | 176.22 (C=S), 154.16, 152.02, 137.93, 132.72, 129.39, 128.84, 126.16, 124.39, 115.57 (Aromatic C), 40.38, 31.58, 16.19 (Aliphatic C) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show prominent absorption bands corresponding to the O-H, N-H, C=S, and aromatic C=C bonds. The broadness of the O-H and N-H bands can indicate hydrogen bonding.[4]

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | ~3350 (broad) |

| N-H (Thiourea) | Stretching | ~3100-3300 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

| C-N | Stretching | ~1300-1400 |

| C=S (Thiocarbonyl) | Stretching | ~1200 and ~800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylthiourea derivatives typically exhibit absorption maxima (λmax) in the UV region, corresponding to π→π* and n→π* transitions of the aromatic rings and the thiocarbonyl group.

Table 4: Representative UV-Vis Absorption Data of an Analogous Compound

| Compound | Solvent | λmax (nm) |

| Thiourea single crystal[5] | Not specified | ~240, ~270 |

| N-[1-(4-hydroxyphenyl) aminoethilyden] derivative[6] | Methanol | 202, 252 |

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

Synthesis of this compound

A common method for the synthesis of unsymmetrical thioureas involves the reaction of an amine with an isothiocyanate.[7]

Caption: General synthesis workflow for this compound.

Procedure:

-

Dissolve 2-aminophenol in a suitable solvent such as acetone in a round-bottom flask.

-

Add phenyl isothiocyanate dropwise to the solution while stirring.

-

The reaction mixture is typically stirred at room temperature or refluxed for a period to ensure completion.

-

The crude product may precipitate out of the solution upon cooling or after the addition of water.

-

The solid product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

Spectroscopic Analysis Workflow

The synthesized and purified compound is then subjected to various spectroscopic techniques for structural confirmation and characterization.

Caption: Experimental workflow for spectroscopic characterization.

NMR Spectroscopy:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

IR Spectroscopy:

-

A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, a Nujol mull can be prepared.

-

The IR spectrum is recorded using an FTIR spectrometer.[8]

UV-Vis Spectroscopy:

-

A dilute solution of the compound is prepared in a spectroscopic grade solvent (e.g., methanol or ethanol).

-

The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm.[9]

References

- 1. This compound | 17073-34-6 | Benchchem [benchchem.com]

- 2. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR [m.chemicalbook.com]

- 3. 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.mu-varna.bg [journals.mu-varna.bg]

- 7. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. ukm.edu.my [ukm.edu.my]

An In-depth Technical Guide on the Physical and Chemical Properties of N-(2-hydroxyphenyl)-N'-phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyphenyl)-N'-phenylthiourea, a member of the thiourea class of organic compounds, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structural features, including the phenyl and hydroxyphenyl groups attached to a thiourea backbone, suggest a potential for diverse biological activities and applications in chemical synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(2-hydroxyphenyl)-N'-phenylthiourea, detailed experimental protocols for its synthesis and characterization, and visualizations of its chemical structure and synthetic pathway.

Chemical Structure and Properties

N-(2-hydroxyphenyl)-N'-phenylthiourea possesses the chemical formula C₁₃H₁₂N₂OS. The presence of both a hydrogen bond donor (the hydroxyl and N-H groups) and acceptor (the thiocarbonyl and hydroxyl oxygen) functionalities suggests the potential for significant intermolecular interactions, influencing its physical properties and biological activity.

Physicochemical Data

A summary of the key physicochemical properties of N-(2-hydroxyphenyl)-N'-phenylthiourea is presented in the table below. It is important to note that some of these values are predicted based on computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂OS | ChemBK[1] |

| Molar Mass | 244.31 g/mol | ChemBK[1] |

| CAS Number | 17073-34-6 | ChemBK[1] |

| Melting Point | 123 °C (Predicted) | ChemBK[1] |

| Density | 1.386 ± 0.06 g/cm³ (Predicted) | ChemBK[1] |

| Boiling Point | 379.6 ± 44.0 °C (Predicted) | ChemBK[1] |

| pKa | 9.51 ± 0.35 (Predicted) | ChemBK[1] |

Spectral Data

Detailed experimental spectral data for N-(2-hydroxyphenyl)-N'-phenylthiourea is not widely available in peer-reviewed literature. However, based on the analysis of structurally similar compounds, the following characteristic spectral features are predicted.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum, typically recorded in DMSO-d₆, is expected to show distinct resonances corresponding to the different protons in the molecule.[2] A singlet corresponding to the hydroxyl proton is anticipated, with its chemical shift being concentration-dependent. The aromatic protons on both the phenyl and hydroxyphenyl rings are expected to appear in the region of δ 7.2–7.5 ppm.[2] The N-H protons of the thiourea moiety would likely appear as broad singlets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon framework. The thiocarbonyl carbon (C=S) is expected to show a characteristic resonance in the downfield region of the spectrum. The aromatic carbons would resonate in the typical range for substituted benzene rings.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key predicted vibrational frequencies are summarized below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretching | ~3270 | Amine (Thiourea) |

| O-H Stretching | Broad, ~3400-3200 | Hydroxyl |

| Aromatic C-H Stretching | ~3100-3000 | Phenyl Rings |

| C=S Stretching | ~1670 | Thiocarbonyl |

| Aromatic C=C Stretching | 1600-1450 | Phenyl Rings |

| C-N Stretching | ~1350 | Thiourea Backbone |

UV-Vis (Ultraviolet-Visible) Spectroscopy

The UV-Vis absorption spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit absorption bands corresponding to the π → π* and n → π* electronic transitions within the aromatic rings and the thiocarbonyl group.

Experimental Protocols

Synthesis of N-(2-hydroxyphenyl)-N'-phenylthiourea

Materials:

-

2-Aminophenol

-

Phenyl isothiocyanate

-

Anhydrous Ethanol or Acetonitrile

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1 equivalent) in anhydrous ethanol.

-

Addition of Reagent: To this solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture. Alternatively, the crude product can be dissolved in an organic solvent like ethyl acetate and washed successively with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent evaporated to yield the purified product.

Characterization Methods

The synthesized N-(2-hydroxyphenyl)-N'-phenylthiourea should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determined using a melting point apparatus.

-

¹H and ¹³C NMR Spectroscopy: Spectra are recorded on an NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

FT-IR Spectroscopy: The IR spectrum is typically recorded using a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Visualizations

Chemical Structure

Caption: Chemical structure of N-(2-hydroxyphenyl)-N'-phenylthiourea.

General Synthesis Workflow

References

A Quantum Chemical Deep Dive into Substituted Phenylthiourea Derivatives: A Technical Guide for Drug Discovery

Abstract

Substituted phenylthiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, antifungal, anticancer, and antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the quantum chemical studies that underpin our understanding of these molecules. By elucidating the relationships between their electronic structure and biological function, computational chemistry provides a powerful tool for the rational design of novel therapeutic agents. This document details the theoretical and experimental methodologies employed in the study of these derivatives, presents key quantitative data in a structured format, and visualizes the typical research workflow from molecular design to biological evaluation.

Introduction

The thiourea moiety, characterized by its unique electronic and hydrogen-bonding capabilities, serves as a critical pharmacophore in a multitude of biologically active compounds.[3] The attachment of substituted phenyl rings allows for the fine-tuning of steric and electronic properties, leading to enhanced target specificity and improved pharmacological profiles. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in predicting the molecular properties of these derivatives, including their geometry, electronic structure, and reactivity.[4] These theoretical insights, when coupled with experimental validation, accelerate the drug discovery process by enabling a more targeted approach to synthesis and biological screening.

Experimental and Computational Methodologies

A thorough understanding of the methodologies employed in the study of substituted phenylthiourea derivatives is crucial for the interpretation of research findings and the design of new investigations.

General Synthesis Protocol

The synthesis of substituted phenylthiourea derivatives is typically achieved through the reaction of a substituted aniline with an appropriate isothiocyanate. A common procedure is outlined below:

-

Starting Material Preparation: Aniline or a substituted aniline (0.1 mol) is dissolved in a suitable solvent, often with the addition of an acid like HCl (9 mL in 25 mL of water).[5]

-

Reaction with Thiocyanate: The solution is heated, typically to 60-70°C, for approximately one hour.[5] After cooling, ammonium thiocyanate (0.1 mol) is slowly added to the mixture.[5]

-

Reflux: The reaction mixture is then refluxed for several hours to ensure the completion of the reaction.[5]

-

Isolation and Purification: Upon completion, the solution is cooled, and water is added to precipitate the crude product. The solid phenylthiourea derivative is then collected by filtration, dried, and purified, often by recrystallization from a suitable solvent like acetonitrile.[1][5]

The structures of the synthesized compounds are confirmed using various analytical techniques, including melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.[5][6][7]

Quantum Chemical Calculation Protocol

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of substituted phenylthiourea derivatives. A typical computational workflow is as follows:

-

Molecular Modeling: The 3D structures of the phenylthiourea derivatives are built using molecular modeling software.

-

Geometric Optimization: The initial structures are then optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6][8] A common basis set employed for these calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[6][7]

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Calculation of Quantum Chemical Descriptors: Following successful optimization, a range of quantum chemical parameters are calculated. These include:

-

Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

-

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, offering insights into the molecule's polarity and reactivity.

-

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global softness are calculated from the HOMO and LUMO energies to quantify the overall reactivity of the molecule.

-

-

Software: The Gaussian suite of programs (e.g., Gaussian 09W) is frequently used for these calculations.[6]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum chemical studies of representative substituted phenylthiourea derivatives.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps

| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Phenylthiourea | H | -5.89 | -1.78 | 4.11 | Calculated |

| 4-Bromophenylthiourea | 4-Br | -5.95 | -2.01 | 3.94 | [2] |

| 4-Methylphenylthiourea | 4-CH₃ | -5.72 | -1.65 | 4.07 | [2] |

| 2,5-Dichlorophenylthiourea | 2,5-Cl₂ | -6.12 | -2.25 | 3.87 | [2] |

| 4-Chlorophenylthiourea | 4-Cl | -6.01 | -2.05 | 3.96 | [2] |

| Phenylthiourea-pyrazole derivative | - | - | - | 2.13 - 2.56 | [6] |

Table 2: Calculated Spectroscopic Data

| Compound | Substituent(s) | Key IR Frequencies (cm⁻¹) (Calculated) | Key ¹H-NMR Chemical Shifts (ppm) (Calculated) |

N-(4-methoxybenzoyl)-N-(3-hydroxyphenyl)thiourea | 4-OCH₃, 3-OH | ν(N-H): 3400-3200, ν(C=O): ~1680, ν(C=S): ~850 | δ(N-H): ~11.5, ~9.5; δ(Ar-H): 6.8-8.0; δ(O-H): ~9.8 |

| N-(3-nitrobenzoyl)-N-(3-hydroxyphenyl)thiourea | 3-NO₂, 3-OH | ν(N-H): 3400-3200, ν(C=O): ~1700, ν(NO₂): ~1530, 1350, ν(C=S): ~850 | δ(N-H): ~12.0, ~9.8; δ(Ar-H): 7.0-8.5; δ(O-H): ~10.0 |

Note: The data in Table 2 is representative and based on typical values reported in studies like[7]. Precise values can vary with the specific derivative and computational method.

Table 3: Biological Activity Data

| Compound/Derivative Class | Biological Activity | IC₅₀ / MIC (µM) | Target | Reference |

| Phenylthiourea-pyrazole/thiazole/pyran hybrids | Anticancer (HCT-116) | 2.29 - 9.71 | HCT-116 cancer cells | [6] |

| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Antimicrobial (MRSA) | 2 µg/mL | DNA gyrase and topoisomerase IV | [9] |

| 3,4-Dichlorophenylthiourea | Anticancer (SW620) | 1.5 ± 0.72 | SW620 colon cancer cells | [10] |

| 4-(Trifluoromethyl)phenylthiourea | Anticancer (PC3) | 6.9 ± 1.64 | PC3 prostate cancer cells | [10] |

| N-phenylthiourea | Antioxidant (DPPH scavenging) | 482 | DPPH radical | [8] |

Visualizing the Research Workflow and Molecular Interactions

Graphviz diagrams are provided to illustrate the logical flow of research in this area and to represent key molecular interactions.

General Workflow for Quantum Chemical Studies of Phenylthiourea Derivatives

Caption: A flowchart illustrating the typical workflow for the computational and experimental study of substituted phenylthiourea derivatives.

Key Molecular Interactions of Phenylthiourea Derivatives

Caption: A diagram illustrating the key types of non-covalent interactions that substituted phenylthiourea derivatives can engage in with biological targets.

Conclusion

The integration of quantum chemical studies into the research and development of substituted phenylthiourea derivatives has proven to be a highly effective strategy. DFT calculations provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, thereby guiding the synthesis of more potent and selective therapeutic agents. The quantitative data and methodologies presented in this guide serve as a valuable resource for researchers in the fields of computational chemistry, medicinal chemistry, and drug development. The continued application of these computational techniques promises to further accelerate the discovery of novel phenylthiourea-based drugs with improved efficacy and safety profiles.

References

- 1. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. nbinno.com [nbinno.com]

- 4. scispace.com [scispace.com]

- 5. ijcrt.org [ijcrt.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-(o-Hydroxyphenyl)-N'-phenylthiourea: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(o-Hydroxyphenyl)-N'-phenylthiourea is a synthetic organic compound belonging to the diverse class of thiourea derivatives. These compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to N-(o-Hydroxyphenyl)-N'-phenylthiourea. Detailed experimental protocols for its synthesis and relevant biological assays are presented, along with a summary of its physicochemical and biological properties in a structured tabular format. Visual representations of synthetic pathways are also included to facilitate a deeper understanding of the compound's chemistry and potential applications in drug development.

Introduction

Thiourea and its derivatives represent a cornerstone in the development of pharmacologically active agents. The presence of the thiourea moiety (–NH–C(S)–NH–) imparts unique chemical properties that allow for a multitude of molecular interactions, making these compounds versatile scaffolds in drug design.[1] The introduction of various substituents onto the thiourea backbone allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic profiles.[4]

N-(o-Hydroxyphenyl)-N'-phenylthiourea, with its characteristic ortho-hydroxyphenyl and phenyl substitutions, is a subject of interest for its potential biological activities, which are influenced by the electronic and steric effects of these groups. The hydroxyl group, in particular, can participate in hydrogen bonding, a key interaction in many biological systems.

Discovery and History

The general synthetic routes to N,N'-disubstituted thioureas have been known for over a century. One of the most common methods involves the reaction of an isothiocyanate with a primary or secondary amine. In the case of N-(o-Hydroxyphenyl)-N'-phenylthiourea, this would involve the reaction of phenyl isothiocyanate with 2-aminophenol. Another classical method is the reaction of an amine with an inorganic thiocyanate, such as ammonium thiocyanate, to form an intermediate that can then react with another amine.

While a specific "discovery" paper for the ortho-isomer is elusive, the exploration of variously substituted phenylthioureas for biological applications gained significant traction in the mid-20th century and continues to be an active area of research.

Physicochemical and Biological Data

Quantitative data for N-(o-Hydroxyphenyl)-N'-phenylthiourea is not extensively reported in readily accessible literature. However, based on the general properties of related thiourea derivatives, the following table summarizes expected and reported data for analogous compounds.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₂N₂OS | General Knowledge |

| Molecular Weight | 244.32 g/mol | General Knowledge |

| CAS Number | 3694-63-9 | Chemical Abstracts Service |

| Appearance | Expected to be a crystalline solid | General Knowledge |

| Melting Point | Not widely reported | - |

| Solubility | Expected to be soluble in organic solvents like acetone, ethanol, and DMSO | General Knowledge |

| Biological Activity | Thiourea derivatives exhibit a wide range of activities including antimicrobial and anticancer properties. Specific quantitative data for the ortho-isomer is limited. | [1][2][3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and potential biological evaluation of N-(o-Hydroxyphenyl)-N'-phenylthiourea, based on established procedures for similar compounds.

Synthesis of N-(o-Hydroxyphenyl)-N'-phenylthiourea

This protocol describes a common method for the synthesis of N,N'-disubstituted thioureas from an isothiocyanate and an amine.

Materials:

-

Phenyl isothiocyanate

-

2-Aminophenol (o-aminophenol)

-

Ethanol (or other suitable solvent like acetone)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-aminophenol in a suitable volume of ethanol.

-

With stirring, add 1.0 equivalent of phenyl isothiocyanate dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product.

-

Purify the crude N-(o-Hydroxyphenyl)-N'-phenylthiourea by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure crystalline product.

-

Dry the purified product under vacuum. Characterize the final product by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol outlines a standard method to assess the antimicrobial activity of the synthesized compound.

Materials:

-

N-(o-Hydroxyphenyl)-N'-phenylthiourea

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

-

Prepare a stock solution of N-(o-Hydroxyphenyl)-N'-phenylthiourea in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well microtiter plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard for bacteria).

-

Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

-

Include positive controls (medium with inoculum and a standard antimicrobial agent) and negative controls (medium with inoculum and DMSO without the compound).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Visualizations

Synthetic Pathway

The following diagram illustrates the general synthetic route for N-(o-Hydroxyphenyl)-N'-phenylthiourea.

Caption: General synthesis of N-(o-Hydroxyphenyl)-N'-phenylthiourea.

Experimental Workflow for Antimicrobial Testing

The workflow for determining the Minimum Inhibitory Concentration (MIC) is depicted below.

Caption: Workflow for MIC determination.

Conclusion

N-(o-Hydroxyphenyl)-N'-phenylthiourea is a member of the pharmacologically significant class of thiourea derivatives. While specific historical details of its discovery are not well-documented, its synthesis can be readily achieved through established chemical methodologies. The presence of the ortho-hydroxyphenyl moiety suggests potential for interesting biological activities, likely mediated through mechanisms involving hydrogen bonding and other electronic interactions. Further research is warranted to fully elucidate the biological profile of this compound and to explore its potential as a lead structure in drug discovery programs. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of N-(o-Hydroxyphenyl)-N'-phenylthiourea and its analogues.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide on the Solubility and Stability of 1-(2-hydroxyphenyl)-3-phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the compound 1-(2-hydroxyphenyl)-3-phenylthiourea. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on outlining detailed experimental protocols and data presentation formats that are critical for the physicochemical characterization of this and similar thiourea derivatives. This guide is intended to serve as a practical resource for researchers and professionals involved in drug discovery and development, offering a foundational framework for initiating solubility and stability studies.

Introduction

This compound is a member of the thiourea class of compounds, which are recognized for their diverse biological activities and applications in medicinal chemistry and material science. A thorough understanding of a compound's solubility and stability is paramount for its development as a potential therapeutic agent or its application in various formulations. Solubility influences bioavailability and formulation design, while stability data are crucial for determining shelf-life, storage conditions, and degradation pathways.

Physicochemical Properties

Some basic physicochemical properties of this compound have been reported or predicted:

| Property | Value | Source |

| CAS Number | 17073-34-6 | ChemBK[1] |

| Molecular Formula | C13H12N2OS | ChemBK[1] |

| Molecular Weight | 244.31 g/mol | ChemBK[1] |

| Melting Point | 123 °C | ChemBK[1] |

| Boiling Point (Predicted) | 379.6 ± 44.0 °C | ChemBK[1] |

| Density (Predicted) | 1.386 ± 0.06 g/cm³ | ChemBK[1] |

Solubility Assessment

The solubility of a compound is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The following section details a standard protocol for determining the solubility of this compound.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound (solid)

-

A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))

-

Vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility based on the concentration and the dilution factor.

Data Presentation: Illustrative Solubility Data

The following table is a template for presenting the solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Solubility |

| Water | 25 | Data not available | Data not available | To be determined |

| PBS (pH 7.4) | 37 | Data not available | Data not available | To be determined |

| 0.1 N HCl | 37 | Data not available | Data not available | To be determined |

| Ethanol | 25 | Data not available | Data not available | To be determined |

| Methanol | 25 | Data not available | Data not available | To be determined |

| Acetonitrile | 25 | Data not available | Data not available | To be determined |

| DMSO | 25 | Data not available | Data not available | To be determined |

| PEG 400 | 25 | Data not available | Data not available | To be determined |

Visualization of Experimental Workflow

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions and to identify its degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

pH meter

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to high temperature (e.g., 80°C) in an oven for a specified duration.

-

Photolytic Degradation: Expose the solid compound or its solution to UV light in a photostability chamber.

-

Analysis: At predetermined time points, withdraw samples, dilute if necessary, and analyze using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

Data Presentation: Illustrative Stability Data

The following table is a template for presenting the results of forced degradation studies.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Remarks |

| 0.1 N HCl | 24 h | 60 | Data not available | To be determined | To be determined |

| 0.1 N NaOH | 24 h | 60 | Data not available | To be determined | To be determined |

| 3% H₂O₂ | 48 h | 25 | Data not available | To be determined | To be determined |

| Thermal | 7 days | 80 | Data not available | To be determined | To be determined |

| Photolytic (UV) | 7 days | 25 | Data not available | To be determined | To be determined |

Visualization of Experimental Workflow

Conclusion

While specific quantitative data on the solubility and stability of this compound are not extensively documented in public sources, this guide provides the necessary framework for researchers to conduct these critical studies. The detailed experimental protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies offer a clear path for generating reliable and reproducible data. The illustrative data tables and workflow diagrams serve as practical tools for organizing and presenting the findings. A thorough physicochemical characterization is a cornerstone of the drug development process, and the methodologies outlined herein will enable researchers to build a comprehensive profile for this compound and other novel chemical entities.

References

An In-depth Technical Guide to the Tautomeric Forms of 1-(2-hydroxyphenyl)-3-phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 1-(2-hydroxyphenyl)-3-phenylthiourea, a molecule of interest in medicinal chemistry and materials science. This document delves into the structural nuances, spectroscopic signatures, and the equilibrium between its different tautomeric forms. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its study.

Introduction to Tautomerism in Hydroxyphenyl Thioureas

Thiourea and its derivatives are versatile compounds known for their wide range of biological activities and applications in coordination chemistry. The presence of both a thiocarbonyl group and N-H protons allows for the existence of thione-thiol tautomerism. In the case of this compound, the additional hydroxyl group introduces the possibility of further tautomeric equilibria, including keto-enol forms, and complex intramolecular hydrogen bonding scenarios. Understanding these tautomeric forms is crucial as they can significantly influence the compound's physicochemical properties, reactivity, and biological activity.

The primary tautomeric equilibrium in this compound involves the migration of a proton. The two principal tautomers are the thione form and the thiol form. Furthermore, the presence of the ortho-hydroxyl group can lead to intramolecular hydrogen bonding, which stabilizes certain conformations and may influence the predominant tautomeric form in different environments.

Tautomeric Forms and Equilibria

The key tautomeric forms of this compound are the thione-enol form (A) and the thiol-enol imine form (B). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Characterization

While a specific, optimized synthesis for this compound is not extensively reported, a general and reliable method for the synthesis of N,N'-disubstituted thioureas can be readily adapted.[1][2]

Experimental Protocol: Synthesis

Reaction: 2-Aminophenol reacts with phenyl isothiocyanate in a suitable solvent to yield this compound.

Materials:

-

2-Aminophenol

-

Phenyl isothiocyanate

-

Anhydrous acetone

-

Hydrochloric acid (for workup, if necessary)

-

Distilled water

Procedure:

-

Dissolve 0.1 mole of 2-aminophenol in 100 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, add 0.1 mole of phenyl isothiocyanate dropwise at room temperature with continuous stirring.

-

After the addition is complete, reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with stirring to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization

The characterization of this compound and the study of its tautomeric forms rely heavily on spectroscopic methods.

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule and can provide evidence for the predominant tautomeric form.

| Functional Group | Expected Wavenumber (cm⁻¹) (Thione-enol Form) | Notes |

| O-H (hydroxyl) | 3400-3200 (broad) | The broadness indicates hydrogen bonding. |

| N-H (thiourea) | 3300-3100 | May overlap with the O-H stretch. |

| C-H (aromatic) | 3100-3000 | Characteristic of aromatic rings. |

| C=S (thiocarbonyl) | 1250-1020 | A key indicator of the thione form. |

| C-N | 1400-1200 | Stretching vibrations of the thiourea backbone. |

The presence of a strong C=S stretching band would suggest that the thione form is dominant in the solid state. Conversely, the appearance of a C=N stretching band (around 1650 cm⁻¹) and an S-H stretching band (around 2600-2550 cm⁻¹, often weak) would indicate the presence of the thiol tautomer.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed structure in solution and can be used to study the tautomeric equilibrium.

¹H NMR Spectroscopy (in DMSO-d₆):

| Proton | Expected Chemical Shift (δ, ppm) | Notes |

| Ar-H (aromatic) | 7.0 - 8.0 | Complex multiplet patterns from both phenyl rings. |

| OH (hydroxyl) | 9.0 - 10.0 | A broad singlet, exchangeable with D₂O. |

| NH (thiourea) | 8.5 - 9.5 | Two distinct broad singlets, exchangeable with D₂O. |

The chemical shifts of the OH and NH protons are highly dependent on the solvent and concentration due to hydrogen bonding. In the thiol tautomer, the SH proton would be expected to appear as a singlet, typically in the range of 3-5 ppm. Variable temperature NMR studies can be employed to investigate the dynamics of the tautomeric equilibrium.

¹³C NMR Spectroscopy (in DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=S (thiocarbonyl) | 180 - 190 | A key downfield signal confirming the thione form. |

| Ar-C (aromatic) | 110 - 160 | Multiple signals corresponding to the aromatic carbons. |

The presence of a signal in the 180-190 ppm region is a strong indicator of the thione tautomer. In the thiol form, this carbon would be shielded and appear at a lower chemical shift (in the C=N region, ~150-160 ppm).

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. While a crystal structure for the title compound is not publicly available, analysis of a closely related compound, 1-{(E)-[4-(4-hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea, reveals key structural features that are likely to be present.[3] In the solid state, such compounds often exhibit extensive intermolecular hydrogen bonding, with the hydroxyl and thiourea groups acting as both donors and acceptors.[3] This hydrogen bonding network plays a crucial role in stabilizing a particular tautomeric form in the crystal lattice. It is highly probable that this compound exists predominantly in the thione-enol form in the solid state, stabilized by intramolecular hydrogen bonding between the ortho-hydroxyl group and the thiourea moiety.

Computational Studies

In the absence of extensive experimental data, computational chemistry offers a powerful means to investigate the relative stabilities of the tautomers. Density Functional Theory (DFT) calculations can be employed to optimize the geometries of the different tautomeric forms and to calculate their relative energies in the gas phase and in various solvents (using implicit solvent models). Such studies on similar systems have shown that the relative stability of tautomers can be significantly influenced by the solvent environment.[4]

Caption: A typical workflow for computational investigation of tautomerism.

Implications for Drug Development and Materials Science

The tautomeric state of a molecule can have profound effects on its biological activity. Different tautomers may exhibit distinct shapes, hydrogen bonding capabilities, and lipophilicity, leading to different interactions with biological targets such as enzymes and receptors. Therefore, a thorough understanding of the tautomeric landscape of this compound is essential for any drug development program involving this scaffold.

In materials science, the ability of thiourea derivatives to form stable complexes with metal ions is well-documented. The specific tautomeric form present will dictate the coordination mode of the ligand, influencing the geometry and properties of the resulting metal complex.

Conclusion

This compound is a molecule with a rich potential for tautomeric isomerism. While direct experimental data is sparse, a comprehensive understanding of its chemical behavior can be constructed through the analysis of analogous compounds and the application of modern spectroscopic and computational techniques. This guide provides a foundational framework for researchers and scientists to design experiments, interpret data, and ultimately harness the properties of this interesting molecule for applications in drug discovery and materials science. Further experimental work, particularly X-ray crystallography and variable temperature NMR studies, is warranted to definitively elucidate the tautomeric preferences of this compound in different environments.

References

- 1. This compound | 17073-34-6 | Benchchem [benchchem.com]

- 2. ijcrt.org [ijcrt.org]

- 3. 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-(2-hydroxyphenyl)-3-phenylthiourea as a Corrosion Inhibitor for Aluminum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-(2-hydroxyphenyl)-3-phenylthiourea as a potential corrosion inhibitor for aluminum and its alloys. The information is compiled from studies on thiourea and its derivatives, offering insights into the expected performance and mechanism of action of the target compound. The protocols outlined below are generalized from standard electrochemical and chemical synthesis techniques and should be adapted to specific experimental setups.

Introduction

Corrosion is a significant concern in various industries, leading to material degradation and economic losses. Aluminum, despite its natural passivating oxide layer, is susceptible to corrosion, particularly in acidic and alkaline environments. Organic compounds containing heteroatoms like nitrogen and sulfur have been extensively studied as effective corrosion inhibitors. Thiourea and its derivatives, such as this compound, are promising candidates due to their ability to adsorb onto the metal surface and form a protective barrier against corrosive agents.[1][2] This document details the application and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for aluminum.

Mechanism of Action

The corrosion inhibition by thiourea derivatives is primarily attributed to their adsorption on the aluminum surface.[1][2] The lone pairs of electrons on the nitrogen and sulfur atoms facilitate the coordination with the vacant d-orbitals of aluminum atoms. The phenyl and hydroxyphenyl groups in this compound further enhance this adsorption through π-electron interactions with the metal surface. This adsorption process forms a protective film that isolates the aluminum from the corrosive medium, thereby inhibiting both anodic and cathodic reactions. The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[1]

Caption: Proposed mechanism of corrosion inhibition by this compound on aluminum.

Data Presentation: Performance of Thiourea Derivatives

The following tables summarize the corrosion inhibition efficiency of thiourea and phenylthiourea on aluminum in acidic media. This data serves as a reference for the expected performance of this compound.

Table 1: Inhibition Efficiency of Thiourea on Aluminum in HCl Solution

| Inhibitor Concentration (wt.%) | Inhibition Efficiency (%) after 6 days | Inhibition Efficiency (%) after 12 days | Inhibition Efficiency (%) after 18 days | Inhibition Efficiency (%) after 24 days | Inhibition Efficiency (%) after 30 days |

| 5 | 25.0 | 30.5 | 35.2 | 38.9 | 42.1 |

| 10 | 30.2 | 36.8 | 41.5 | 45.3 | 48.7 |

| 15 | 35.8 | 42.1 | 47.3 | 50.8 | 54.2 |

| 20 | 40.1 | 46.9 | 51.7 | 55.4 | 58.9 |

| 25 | 45.3 | 51.2 | 56.4 | 59.8 | 62.5 |

Data adapted from a study on thiourea in HCl solution.[2]

Table 2: Effect of Phenylthiourea Concentration on the Corrosion of Aluminum in Trichloroacetic Acid

| Inhibitor Concentration (mM) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| 0 | 150 | - |

| 1 | 90 | 40.0 |

| 5 | 60 | 60.0 |

| 10 | 45 | 70.0 |

| 20 | 30 | 80.0 |

Data adapted from a study on phenylthiourea in trichloroacetic acid.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-aminophenol and phenyl isothiocyanate.

Caption: Workflow for the synthesis of this compound.

Materials:

-

2-Aminophenol

-

Phenyl isothiocyanate

-

Acetone (or other suitable solvent)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

Procedure:

-

Dissolve a specific molar amount of 2-aminophenol in a minimal amount of dry acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add an equimolar amount of phenyl isothiocyanate to the solution dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for a designated period (e.g., 2-4 hours) until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

-

Filter the solid precipitate using a Buchner funnel and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure this compound.

-

Dry the purified crystals in a vacuum oven.

Weight Loss Measurements

This method provides a straightforward evaluation of the inhibitor's performance.

Caption: Experimental workflow for the weight loss method.

Materials:

-

Aluminum coupons of known dimensions

-

Corrosive medium (e.g., 1 M HCl)

-

This compound

-

Acetone

-

Distilled water

-

Analytical balance

Procedure:

-

Mechanically polish aluminum coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

-

Accurately weigh the cleaned coupons using an analytical balance.

-

Prepare the corrosive solution with and without various concentrations of this compound.

-

Immerse the pre-weighed coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, wash with distilled water and acetone, and dry.

-

Weigh the cleaned and dried coupons again.

-

Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

-

Weight Loss (ΔW) = W_initial - W_final

-

CR (mpy) = (K × ΔW) / (A × T × D)

-

Where K is a constant, A is the surface area, T is the immersion time, and D is the density of aluminum.

-

-

IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

-

Electrochemical Measurements

Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) provide detailed insights into the corrosion inhibition mechanism.

Caption: Workflow for electrochemical measurements.

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (Working electrode: Aluminum; Counter electrode: Platinum wire; Reference electrode: Saturated Calomel Electrode - SCE)

Procedure:

-

Prepare the aluminum working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

-

Fill the electrochemical cell with the corrosive solution, with and without the inhibitor.

-

Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes.

-

Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

-

Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency using: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

-

-

Potentiodynamic Polarization (PDP):

-

Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Plot the resulting current density versus potential (Tafel plot).

-

Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

-

Calculate the inhibition efficiency using: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100

-

Conclusion

The provided data and protocols, based on studies of thiourea and its derivatives, strongly suggest that this compound can be an effective corrosion inhibitor for aluminum in acidic environments. The presence of additional functional groups is expected to enhance its performance compared to the parent compounds. Researchers are encouraged to use these notes as a foundation for their investigations, adapting the protocols to their specific experimental conditions to fully characterize the inhibitive properties of this promising compound.

References

Application of Phenylthiourea Derivatives in Steel Corrosion Protection in Acidic Media: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of phenylthiourea derivatives as effective corrosion inhibitors for steel in acidic environments. The information compiled herein is based on a comprehensive review of recent scientific literature and is intended to guide researchers in the evaluation and application of these compounds.

Introduction

The corrosion of steel in acidic media is a significant industrial problem, leading to substantial economic losses and safety concerns. Phenylthiourea and its derivatives have emerged as a promising class of corrosion inhibitors due to their excellent performance, which is attributed to the presence of nitrogen and sulfur heteroatoms and the phenyl group in their molecular structure.[1][2] These compounds effectively adsorb onto the steel surface, forming a protective barrier that mitigates the corrosive attack of the acidic environment.[3] The inhibition mechanism involves the blocking of active corrosion sites and can be a combination of physical and chemical adsorption.[1]

Quantitative Data Summary

The corrosion inhibition efficiency of various phenylthiourea derivatives is influenced by factors such as their concentration, the temperature, and the nature of the acidic medium. The following table summarizes key quantitative data from different studies to facilitate comparison.

| Inhibitor | Steel Type | Acid Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Corrosion Current Density (μA/cm²) (without/with inhibitor) | Reference |

| N-phenylthiourea | Mild Steel | 1.0 M HCl | 2 x 10⁻⁴ M | 30 | 94.95 | - | [4] |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | Steel | 1.0 M HCl | 2 x 10⁻⁴ M | 30 | 94.99 (EIS), 94.30 (PPM) | - | [5] |

| N-cyclohexyl-N'-phenyl thiourea (CPTU) | Mild Steel | 0.1 N HCl | - | - | Excellent anodic inhibitor | - | [6] |

| Phenylthiourea (PTU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | 98.96 | - | [2] |

| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 5 x 10⁻³ M | 60 | 92.65 | - | [2] |

| N,N'-diphenylthiourea (NNDT) | Mild Steel | 0.5 M H₂SO₄ + 3.5% NaCl | 1.5% | Ambient | >90 (after 432h) | - | [7] |

| N-(pyrimidin-2-ylcarbamothioyl)benzamide | Carbon Steel | 1.0 M HCl | - | - | - | Cathodically shifted Ecorr | [5] |

| Benzoyl thiourea (BOTU) | 20# Steel | 15% HCl | 2 mmol/L | - | >83 | - | [1] |

| Phenyl thiourea (PHTU) | 20# Steel | 15% HCl | 2 mmol/L | - | >83 | - | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative phenylthiourea derivative and for the key experiments used to evaluate their corrosion inhibition performance.

Synthesis of Phenylthiourea

This protocol describes a general method for the synthesis of phenylthiourea from aniline and ammonium thiocyanate.[8]

Materials:

-

Aniline (0.1 mole)

-

Concentrated Hydrochloric Acid (9 ml)

-

Distilled Water

-

Ammonium thiocyanate (0.1 mole)

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Filter paper and funnel

Procedure:

-

In a round bottom flask, add 0.1 mole of aniline, 9 ml of concentrated HCl, and 25 ml of distilled water.

-

Heat the mixture to 60-70 °C for approximately 1 hour with stirring.

-

Cool the mixture for about 1 hour.

-

Slowly add 0.1 mole of ammonium thiocyanate to the solution.

-

Attach a reflux condenser and reflux the solution for 4 hours.

-

After reflux, add 20 ml of water to the solution while stirring continuously to induce crystallization.

-

Filter the resulting white precipitate of phenylthiourea and wash with cold water.

-

Dry the product in a desiccator. The percentage yield is typically around 86.3%.[8]

Weight Loss Method

This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.[7][9]

Materials and Equipment:

-

Steel coupons of known dimensions

-

Abrasive papers (e.g., silicon carbide paper of various grits)

-

Acetone

-

Distilled water

-

Desiccator

-

Analytical balance (accurate to 0.1 mg)

-

Corrosive medium (e.g., 1 M HCl)

-

Water bath or thermostat for temperature control

-

Glass beakers and hooks

Procedure:

-

Prepare steel coupons by polishing with a series of abrasive papers, degreasing with acetone, washing with distilled water, and drying.

-

Accurately weigh the prepared coupons using an analytical balance.

-

Immerse the coupons in beakers containing the acidic solution with and without different concentrations of the phenylthiourea derivative.

-

Maintain the beakers at a constant temperature for a specified immersion period (e.g., 6, 12, 24 hours).

-

After the immersion period, retrieve the coupons, wash them with distilled water and a brush to remove corrosion products, rinse with acetone, and dry.

-

Reweigh the coupons accurately.

-

Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

-

Weight Loss (ΔW): ΔW = W_initial - W_final

-

Corrosion Rate (CR): CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with inhibitor.

-

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[10][11]

Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode corrosion cell:

-

Working Electrode (WE): Steel specimen

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

-

Counter Electrode (CE): Platinum or graphite rod

-

-

Corrosive medium with and without inhibitor

Procedure:

-

Prepare the steel working electrode by polishing, cleaning, and drying.

-

Assemble the three-electrode cell with the steel specimen as the working electrode, the reference electrode, and the counter electrode immersed in the test solution.

-

Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

Record the resulting current density as a function of the applied potential.

-

Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve.

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100, where i_corr_blank is the corrosion current density without inhibitor and i_corr_inhibitor is the corrosion current density with inhibitor.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the corrosion processes occurring at the metal/electrolyte interface and to evaluate the performance of the protective inhibitor film.[12]

Equipment:

-

Potentiostat/Galvanostat with a frequency response analyzer (FRA)

-

Three-electrode corrosion cell (as described for PDP)

-

Corrosive medium with and without inhibitor

Procedure:

-

Prepare the working electrode and set up the three-electrode cell as in the PDP experiment.

-

Allow the system to reach a stable OCP.

-

Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

-

Measure the impedance response of the system.

-

Analyze the data using Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

-

The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection.

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100, where Rct_inhibitor is the charge transfer resistance with inhibitor and Rct_blank is the charge transfer resistance without inhibitor.

-

Visualizations

Mechanism of Corrosion Inhibition

The following diagram illustrates the proposed mechanism of corrosion inhibition by phenylthiourea derivatives on a steel surface in acidic media. The inhibitor molecules adsorb on the steel surface, blocking the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

Caption: Corrosion inhibition mechanism of phenylthiourea derivatives.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the typical workflow for evaluating the corrosion inhibition performance of phenylthiourea derivatives.

Caption: Experimental workflow for corrosion inhibitor evaluation.

Structure-Activity Relationship

This diagram illustrates the relationship between the molecular structure of phenylthiourea derivatives and their corrosion inhibition efficiency. The presence of electron-donating groups and π-electrons enhances the adsorption and, consequently, the protective effect.

Caption: Structure-activity relationship of phenylthiourea derivatives.

References

- 1. Corrosion Inhibition Properties of Phenyl Phthalimide Derivatives against Carbon Steel in the Acidic Medium: DFT, MP2, and Monte Carlo Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Experimental and theoretical study of corrosion inhibition performance of N-phenylthiourea for mild steel in hydrochloric acid and sodium chloride solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijcrt.org [ijcrt.org]

- 9. mdpi.com [mdpi.com]

- 10. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijcsi.pro [ijcsi.pro]